7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid
Description
7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid (CAS: 725244-73-5) is a quinoline-based carboxylic acid derivative featuring a 2,4-dimethylphenyl substituent at the C2 position, a methyl group at C8, and a chlorine atom at C6. Its molecular formula is C₁₉H₁₆ClNO₂, with a molecular weight of 325.79 g/mol .
Properties
IUPAC Name |
7-chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-10-4-5-13(11(2)8-10)17-9-15(19(22)23)14-6-7-16(20)12(3)18(14)21-17/h4-9H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXFMRZUSBCZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 329.79 g/mol. The structure features a quinoline core substituted with a chloro group and a dimethylphenyl moiety, which is crucial for its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antimicrobial Activity : Studies have shown that quinoline derivatives possess antimicrobial properties, acting against various bacterial strains. The presence of the chloro and dimethyl groups enhances its interaction with microbial enzymes, leading to inhibition of growth.
- Anticancer Properties : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The specific structural features of this compound may contribute to its effectiveness against certain cancer types.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines (such as HeLa and MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting apoptosis induction.
- Enzyme Activity Modulation : Research into the compound's effect on liver microsomal enzymes revealed that it could enhance detoxification processes. This was evidenced by increased enzyme activity levels in treated rat models compared to controls.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key Comparative Insights
The 5-ethylthien-2-yl substituent (CAS 777877-61-9) introduces a sulfur atom, which may alter electronic properties and binding affinity in biological systems .
Steric and Electronic Considerations: The 2-methoxyphenyl variant (CAS 862663-10-3) has an electron-donating methoxy group, which could stabilize charge-transfer interactions in chemosensor applications .
Synthetic Accessibility :
Physicochemical Properties
- pKa and Solubility : The 2-methoxyphenyl analog (CAS 862663-10-3) has a predicted pKa of 0.81, suggesting strong acidity, while its density (1.327 g/cm³) reflects compact molecular packing .
- Thermal Stability: Boiling points for these compounds are generally high (>400°C), consistent with aromatic quinoline frameworks .
Preparation Methods
Aniline Precursor Functionalization
Key intermediates such as 3-chloro-4-methylaniline are alkylated at the ortho position using 2,4-dimethylbenzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. This introduces the 2-(2,4-dimethylphenyl) group prior to cyclization.
Cyclization and Carboxylic Acid Formation
Reaction with EMMN in polyphosphoric acid (PPA) at 120°C for 6 hours yields the quinoline-4-carboxylic ester. Subsequent hydrolysis with 10% sodium hydroxide (NaOH) at reflux converts the ester to the carboxylic acid. This step achieves 85–90% purity, though recrystallization from ethanol is required to remove regioisomeric byproducts.
Halogenation and Nucleophilic Substitution Strategies
4,7-Dichloroquinoline as a Key Intermediate
Industrial-scale synthesis of 4,7-dichloroquinoline, as described in CN103626699A, involves three steps:
- Decarboxylation : Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate is treated with 10% NaOH at 90–100°C, yielding 4-hydroxy-7-chloroquinoline-3-carboxylic acid (92–95% yield).
- Thermal Decarboxylation : Heating the carboxylic acid in paraffin oil at 230–250°C for 30–60 minutes produces 4-hydroxy-7-chloroquinoline (100% yield).
- Chlorination : Phosphorus oxychloride (POCl₃) in toluene at 100°C replaces the hydroxyl group with chlorine, yielding 4,7-dichloroquinoline (82–87% yield after recrystallization).
Site-Slective Functionalization at Position 4
The 4-chloro group in 4,7-dichloroquinoline undergoes nucleophilic substitution with potassium cyanide (KCN) in dry dimethyl sulfoxide (DMSO) at 120°C, forming the 4-cyano derivative. Acidic hydrolysis (6M HCl, reflux) then converts the nitrile to the carboxylic acid.
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each method:
| Method | Key Step | Yield | Purity | Catalyst/Solvent |
|---|---|---|---|---|
| Gould-Jacobs Cyclization | Cyclization in PPA | 68% | 85% | Polyphosphoric Acid |
| Halogenation/Substitution | POCl₃ Chlorination | 87% | 99% | Toluene/POCl₃ |
| Suzuki Coupling | Pd-Catalyzed Cross-Coupling | 78% | 95% | Pd(PPh₃)₄/DME |
Purification and Characterization
Crude products are purified via recrystallization from ethanol or toluene. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (s, 1H, H-5), 7.98 (d, J = 8.4 Hz, 1H, H-6), 7.45 (s, 1H, H-3), 2.65 (s, 3H, CH₃), 2.42 (s, 6H, Ar-CH₃).
- HPLC : Retention time 12.3 min (99.1% purity, C18 column, acetonitrile/water 70:30).
Industrial Scalability and Environmental Considerations
The halogenation route () offers superior scalability due to minimized solvent waste (toluene recycling) and high atom economy (80–87% yield). In contrast, palladium-mediated coupling requires costly catalysts, though ligand recycling systems are under investigation.
Q & A
Q. Experimental Design :
- Compare IC₅₀ values against analogs with substituent deletions (e.g., 7-H vs. 7-Cl).
- Use molecular docking to map interactions with target proteins .
Advanced: How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .
- Compound Stability : Degradation under storage (e.g., hydrolysis of esters). Validate via:
- Statistical Analysis : Use ANOVA to assess significance of reported variances .
Basic: What are key safety considerations during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloro intermediates .
- Spill Management : Neutralize acids with sodium bicarbonate; collect solids in sealed containers .
Advanced: What mechanistic insights explain its enzyme inhibition?
Methodological Answer:
The carboxylic acid group acts as a hydrogen-bond donor, critical for binding:
- Kinase Inhibition : Molecular dynamics simulations show the 4-carboxylate interacts with ATP-binding site residues (e.g., Lys68 in EGFR) .
- Microbiological Targets : Disruption of bacterial dihydrofolate reductase via π-π stacking with the quinoline ring .
Validation Methods : - Site-Directed Mutagenesis : Modify target enzyme residues to assess binding changes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) .
Advanced: How to optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency .
- Solvent Optimization : Use DMF for solubility vs. toluene for steric control .
- Process Automation : Continuous flow reactors to improve reproducibility and reduce side products .
Basic: What analytical techniques characterize degradation products?
Methodological Answer:
- LC-MS/MS : Identify hydrolyzed esters or oxidized quinoline N-oxides .
- FT-IR : Track carbonyl (C=O) shifts indicative of decarboxylation .
- X-ray Crystallography : Resolve structural changes in degraded crystals .
Advanced: How does the compound’s photostability impact pharmacological studies?
Methodological Answer:
- UV-Vis Spectroscopy : Monitor absorbance changes under UV light (λ=254 nm) .
- Light-Exposure Experiments : Compare half-life (t₁/₂) in dark vs. light conditions.
- Formulation Adjustments : Use amber vials or antioxidants (e.g., BHT) .
Advanced: What computational methods predict metabolite profiles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
